Etafedrine

Description

Overview of Substituted Phenethylamine (B48288) Alkaloids

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure. wikipedia.org This core structure consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.org The diversity within this class arises from the substitution of one or more hydrogen atoms on the phenyl ring, sidechain, or amino group with other functional groups. wikipedia.org

This chemical family includes a vast number of compounds with a wide range of pharmacological activities. Many are psychoactive drugs that function as central nervous system stimulants, hallucinogens, or entactogens. wikipedia.org The class also encompasses numerous pharmaceutical drugs, including appetite suppressants, nasal decongestants, bronchodilators, antidepressants, and vasopressors. wikipedia.orgwikipedia.org

Endogenous compounds such as the catecholamine hormones and neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and adrenaline are themselves substituted phenethylamines, playing vital roles in physiological processes. wikipedia.orgnih.gov Synthetic examples include well-known substances like amphetamine and methamphetamine. wikipedia.org The pharmacological effects of these compounds are primarily mediated by their interaction with monoamine neurotransmitter systems.

Historical Origins and Early Research of Ephedrine (B3423809) and Its Derivatives

The history of etafedrine (B1671326) is intrinsically linked to its parent compound, ephedrine. Ephedrine is a naturally occurring alkaloid found in plants of the Ephedra genus, particularly Ephedra sinica (known in Chinese as ma-huang). wikipedia.org This shrub has been used in traditional Chinese medicine for thousands of years to treat conditions like asthma and bronchitis. wikipedia.orgnih.govopenedition.org

The active alkaloid, ephedrine, was first isolated from the Ephedra plant in 1885 by Japanese chemist Nagai Nagayoshi. wikipedia.orgnih.govresearchgate.net Following its initial discovery, ephedrine was largely forgotten until it was rediscovered and researched by K.K. Chen and C.F. Schmidt in the early 1920s. nih.govresearchgate.net Their work illuminated its pharmacological properties, leading to its introduction into Western medicine. wikipedia.org By the 1920s, industrial manufacturing of ephedrine had begun, and it became a popular and effective oral treatment for asthma. wikipedia.orgnih.gov

The chemical structure of ephedrine features two chiral centers, giving rise to four stereoisomers. wikipedia.org The term ephedrine conventionally refers to the pair of enantiomers with (1R,2S) and (1S,2R) stereochemistry, while the (1R,2R) and (1S,2S) pair is known as pseudoephedrine. wikipedia.org Research into ephedrine's structure and activity led to the development of various derivatives, including methylephedrine (N-methylephedrine) and this compound (N-ethylephedrine). wikipedia.org

Genesis of this compound: Discovery and Initial Characterization

This compound, also known as N-ethylephedrine, emerged from the continued pharmacological investigation of ephedrine derivatives. wikipedia.orgwikipedia.org It was developed as a long-acting bronchodilator and sympathomimetic agent for the treatment of asthma. wikipedia.orgdrugbank.compatsnap.com The key structural modification, the N-ethylation of ephedrine, was found to significantly alter its mechanism of action. This change suppresses the indirect sympathomimetic activity seen with ephedrine and enhances its efficacy on beta-2 adrenoceptors. drugbank.comnih.gov

This compound was marketed as both a free base and a hydrochloride salt under brand names such as Nethaprin and Dalmacol, often in combination with other drugs. wikipedia.orgdrugbank.comnih.govdrugbank.com It was used for conditions requiring bronchodilator action, such as acute and chronic bronchitis and bronchial asthma. drugbank.com The compound was manufactured by companies including Sanofi-Aventis (now Sanofi) but has since been discontinued. wikipedia.orgdrugbank.comnih.gov

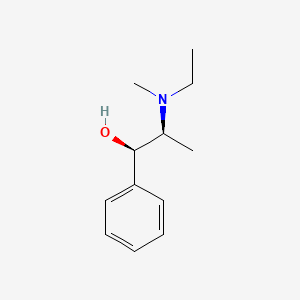

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors. |

|---|---|

CAS No. |

48141-64-6 |

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1 |

InChI Key |

IRVLBORJKFZWMI-ZYHUDNBSSA-N |

SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O |

Isomeric SMILES |

CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O |

Canonical SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O |

melting_point |

108-110 |

Other CAS No. |

48141-64-6 7681-79-0 |

Related CAS |

5591-29-7 (hydrochloride) |

Synonyms |

etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |

Origin of Product |

United States |

Ii. Synthesis Methodologies and Chemical Derivatization of Etafedrine

Chemical Synthesis Routes for Etafedrine (B1671326)

Chemical synthesis remains a fundamental approach for producing this compound and related phenethylamines. These routes often leverage readily available precursors and established chemical reactions.

The most direct chemical synthesis of this compound involves the N-alkylation of ephedrine (B3423809). drugbank.comtajpharma.com This method specifically introduces an ethyl group to the secondary amine of the ephedrine molecule. The process can be accomplished by reacting ephedrine with ethyl iodide. drugbank.comtajpharma.com The resulting N-ethylation of ephedrine leads to the formation of this compound, also known as N-ethylephedrine. drugbank.comwikipedia.org This transformation is significant because the addition of the ethyl group suppresses the indirect sympathomimetic activity often associated with ephedrine and enhances its efficacy on beta-2 adrenoceptors. drugbank.comtajpharma.comnih.gov To prepare the hydrochloride salt, hydrogen chloride gas can be passed through a solution of the this compound free base in a solvent like diethyl ether. drugbank.comtajpharma.com

Beyond direct alkylation, other synthetic routes are employed for the broader class of phenethylamines, which includes ephedrine analogues. A prominent method is the reductive amination of a ketone precursor. dcu.iewikipedia.orgmdma.ch For instance, ephedrine itself can be synthesized via the reductive amination of Phenylacetylcarbinol (PAC). dcu.ie This process typically involves reacting the precursor ketone with an amine (like methylamine) to form an intermediate imine, which is then reduced to the final amine product. mdma.chvu.edu.au Catalytic hydrogenation is a common technique for the reduction step. dcu.iemdma.ch

Another classic approach starts with benzaldehyde (B42025) and nitroethane. mdma.ch These reactants undergo a condensation reaction to form a nitro alcohol, 1-phenyl-2-nitro-1-propanol. mdma.ch Subsequent reduction of the nitro group yields the corresponding amino alcohol, such as norephedrine (B3415761), which can then be N-alkylated to produce ephedrine or its analogues. mdma.ch Additionally, syntheses have been developed starting from substituted benzaldehydes to create analogues with modified aromatic rings. dcu.ie For example, a 4-chloroephedrine analogue has been synthesized by reacting a substituted benzaldehyde with lithium acetylide, followed by hydration and reductive amination. dcu.ie These varied pathways offer flexibility in accessing a range of phenethylamine (B48288) structures.

Stereoselective Synthesis of this compound Analogues

Due to the presence of two chiral centers in the this compound backbone, controlling the stereochemistry during synthesis is crucial. pace.edunih.gov Conventional chemical methods often produce a mixture of stereoisomers, which necessitates laborious separation processes. researchgate.netgoogle.com Asymmetric synthesis aims to produce a specific desired stereoisomer directly.

Modern strategies increasingly employ biocatalysis to achieve high stereoselectivity. A two-step biocatalytic sequence has been developed for preparing (1S)-nor(pseudo)ephedrine analogues. researchgate.netunife.it This process involves:

An initial benzoin-type condensation catalyzed by an (S)-selective enzyme, such as acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR), to produce an (S)-arylacetylcarbinol intermediate. researchgate.netunife.it

A subsequent transamination step using either an (S)- or (R)-selective amine transaminase (ATA) to convert the intermediate into the desired (1S,2S)- or (1S,2R)-amino alcohol, respectively. researchgate.netunife.it

This enzymatic approach provides excellent control over the diastereomeric and enantiomeric purity of the final product, offering a greener alternative to methods that rely on expensive and often toxic metal catalysts. researchgate.netunife.it Chiral ligands have also been developed for asymmetric catalysis; for instance, ephedrine-based ligands have been immobilized on magnetic nanoparticles to serve as recyclable catalysts in enantioselective reactions. nih.gov The stereoisomeric ratio of ephedrines in a sample can also serve as a chemical signature, providing insights into the synthetic pathway used. nih.gov

Biotechnological and Biocatalytic Approaches for Ephedrine Precursors Relevant to this compound Synthesis

The primary precursor for the semi-synthesis of ephedrine and its derivatives is (R)-phenylacetylcarbinol (R-PAC). nih.govresearchgate.net Biotechnological methods, utilizing whole microbial cells or purified enzymes, are the predominant means of producing this chiral key intermediate. nih.govbiotech-asia.org

The biotransformation involves an acyloin condensation reaction between benzaldehyde and an acetyl donor, typically derived from pyruvate (B1213749). vu.edu.aunih.gov This reaction is catalyzed by a thiamine (B1217682) pyrophosphate (ThDP)-dependent enzyme. unife.itnih.gov

Key Biocatalytic Systems for (R)-PAC Production:

Yeast-based Fermentation: Historically, fermenting yeast, particularly Saccharomyces cerevisiae, has been used to produce R-PAC from benzaldehyde added to a sugar medium. vu.edu.aumdma.chresearchgate.net Other yeasts like Candida utilis and Brettanomyces lambicus have also been explored, with cell-free extracts of B. lambicus showing high final PAC concentrations. biotech-asia.org

Pyruvate Decarboxylase (PDC): PDC is the key enzyme in yeast responsible for PAC synthesis. researchgate.netgoogle.com Using purified or partially purified PDC allows for reactions in controlled environments, including aqueous-organic two-phase systems, which can improve yields by mitigating substrate toxicity. google.comresearchgate.net

Engineered Microorganisms: Researchers have engineered strains of Escherichia coli to produce ephedrine and pseudoephedrine. nih.govnih.gov These systems can incorporate genes for multiple enzymes, such as a pyruvate decarboxylase, a transaminase, and an N-methyltransferase, to create a complete biosynthetic pathway from simpler precursors. nih.govnih.gov

Novel Enzymes: Recently, a new carboligase, acetolactate synthase (BsAlsS) from Bacillus subtilis, has been identified as a highly robust catalyst for producing PAC and its analogues from diverse aromatic aldehydes with nearly 100% conversion. nih.govsynbiobeta.comresearchgate.net

These biocatalytic methods are highly valued because they predominantly produce the desired (R)-enantiomer of PAC, which is essential for synthesizing the pharmacologically active isomers of ephedrine. nih.gov

Interactive Table: Biocatalytic Systems for Ephedrine Precursor (PAC) Synthesis

| Biocatalyst System | Key Enzyme(s) | Substrates | Product(s) | Key Findings & References |

|---|---|---|---|---|

| Fermenting Yeast | Pyruvate Decarboxylase (PDC) | Benzaldehyde, Glucose | (R)-Phenylacetylcarbinol (PAC) | Traditional method; also produces by-products like benzyl (B1604629) alcohol. vu.edu.auresearchgate.netbiotech-asia.org |

| Engineered E. coli | Pyruvate Decarboxylase, ω-Transaminase, Phenylalkylamine N-methyltransferase (PaNMT) | Benzaldehyde, (R/S)-PAC | (Pseudo)ephedrine | Demonstrates the potential for complete microbial synthesis of the final alkaloids. nih.govnih.gov |

| Bacillus subtilis Enzyme | Acetolactate Synthase (BsAlsS) | Aromatic Aldehydes, Pyruvate | PAC Analogues | Highly efficient, with broad substrate scope and near 100% conversion. nih.govsynbiobeta.comresearchgate.net |

| Two-Phase System | Pyruvate Decarboxylase (PDC) | Benzaldehyde, Pyruvate | (R)-PAC | Organic/aqueous system enhances reaction rates and product concentration. google.com |

| Two-Enzyme Cascade | Acetolactate Synthase (BsAlsS), Imine Reductase (IRED) | Aromatic Aldehydes, Pyruvate, Amines | Diverse Ephedra-type Alkaloids | An efficient "assembly line" for creating novel derivatives. nih.govresearchgate.net |

Strategies for Novel this compound Derivative Synthesis

The development of novel this compound derivatives is driven by the search for compounds with improved therapeutic profiles. Strategies for creating these new molecules focus on modifying the core phenethylamine scaffold.

One powerful approach is the use of enzymatic cascades that allow for diversification at both the aromatic ring and the nitrogen atom. nih.govresearchgate.net By using a carboligase with a broad substrate scope, such as BsAlsS, various substituted benzaldehydes can be converted into a library of PAC analogues. nih.govsynbiobeta.comresearchgate.net These intermediates can then be subjected to reductive amination with a range of different amine donors, catalyzed by imine reductases (IREDs), to generate a diverse set of N-functionalized alkaloids. nih.govresearchgate.net This chemoenzymatic strategy has been used to create alkaloids with modifications such as propargylamine (B41283) groups, which show promise for further development. synbiobeta.comresearchgate.net

Chemical synthesis has also been used to produce analogues. For example, studies have reported the synthesis of derivatives like 4-chloroephedrine and 4-fluoroephedrine (B1145956) to investigate structure-activity relationships. dcu.ie The synthesis of a 4-(trifluoromethyl)-ephedrine derivative has also been patented. dcu.ie These modifications to the phenyl ring or the N-alkyl group can significantly alter the pharmacological properties of the parent compound. dcu.ienih.gov

Interactive Table: Examples of Novel Ephedrine/Etafedrine Derivative Synthesis Strategies

| Strategy | Key Reagents/Enzymes | Point of Modification | Example Derivative(s) | Reference(s) |

|---|---|---|---|---|

| Enzymatic Cascade | BsAlsS, IREDs | Aromatic Ring & N-Alkyl Group | Propargylamine-modified alkaloids, Hydroxylated-phenyl analogues | nih.govsynbiobeta.comresearchgate.net |

| Chemical Synthesis | Substituted Benzaldehydes, Lithium Acetylide, Reductive Amination | Aromatic Ring | 4-Chloroephedrine, 4-Fluoroephedrine | dcu.ie |

| Chemical Synthesis | Halogenation of substituted ketone, Amination, Reduction | Aromatic Ring | 4-(Trifluoromethyl)-ephedrine | dcu.ie |

Iii. Pharmacological Research into Etafedrine Mechanisms

Adrenergic Receptor Interactions and Selectivity Profile

Etafedrine (B1671326) acts as a sympathomimetic agent by influencing adrenergic receptors. Unlike some other sympathomimetics, its pharmacological profile is characterized by a selective interaction with specific adrenergic receptor subtypes. wikipedia.orgdrugbank.comncats.io

Mechanism of Selective β2-Adrenergic Receptor Agonism

Research indicates that this compound functions as a selective β2-adrenergic receptor agonist. wikipedia.orgdrugbank.comncats.ionih.gov This selective agonism is considered the primary mechanism underlying its bronchodilator effects. wikipedia.orgdrugbank.com The N-ethylation of ephedrine (B3423809), from which this compound is derived, is believed to suppress indirect sympathomimetic activity and significantly enhance efficacy at β2-adrenoceptors. drugbank.comnih.gov β2-adrenergic receptors are G protein-coupled receptors that, upon activation, lead to the relaxation of smooth muscle, particularly in the airways. nih.govnih.gov

Differentiation from Indirect Sympathomimetic Activity (e.g., Norepinephrine (B1679862) Release)

A key distinction in the mechanism of this compound compared to compounds like ephedrine and tyramine (B21549) is its lack of induction of epinephrine (B1671497) or norepinephrine release. wikipedia.orgdrugbank.comncats.ionih.gov While ephedrine exerts both direct agonistic effects on adrenergic receptors and indirect effects by promoting the release of norepinephrine, this compound primarily acts directly as a β2-adrenergic receptor agonist. nih.govdrugbank.comnih.govnih.gov Studies, such as those conducted in the perfused rabbit heart, have demonstrated that this compound does not cause the release of norepinephrine, unlike ephedrine and tyramine. ncats.ionih.gov This differentiation suggests a more targeted action on β2 receptors without the broader sympathetic activation associated with indirect mechanisms. drugbank.comnih.gov

Binding Affinities and Receptor Subtype Profiling

While detailed, comprehensive binding affinity data across a wide range of receptor subtypes for this compound specifically were not extensively detailed in the provided snippets with corresponding citations uni.lurainhouse.kr, research on adrenergic receptors in general highlights the importance of binding affinity and selectivity profiling in understanding a compound's pharmacological effects. Adrenergic receptors, including alpha and beta families with their various subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3), exhibit different binding affinities for endogenous agonists like norepinephrine and epinephrine, as well as for synthetic compounds. nih.govgoogle.comnih.gov Selective agonists achieve their specificity through preferential binding to a particular receptor subtype. nih.gov The selective β2-adrenergic agonism of this compound implies a higher binding affinity and/or efficacy at β2 receptors compared to other adrenergic receptor subtypes. drugbank.comnih.gov

Table 1: Comparison of Sympathomimetic Mechanisms

| Compound | Direct Receptor Agonism | Indirect Norepinephrine Release | Primary Receptor Target(s) (Based on Mechanism) |

| This compound | Yes | No | Selective β2-adrenergic receptor |

| Ephedrine | Yes | Yes | Alpha and Beta adrenergic receptors |

| Tyramine | No | Yes | Indirect via Norepinephrine release |

| Norepinephrine | Yes | N/A | Alpha and Beta-1 adrenergic receptors |

Cellular and Organ-Level Pharmacodynamics: Preclinical Models

Preclinical research utilizing isolated tissue preparations has been instrumental in characterizing the pharmacodynamic effects of this compound at the cellular and organ levels. ncats.iouni.lu

Investigation in Isolated Tissue Preparations (e.g., Guinea Pig Tracheal Chain, Rabbit Heart)

Studies employing isolated tissue preparations, such as the guinea pig tracheal chain and the rabbit heart, have provided valuable insights into this compound's effects. ncats.ionih.govuni.lu In the guinea pig tracheal chain, a model used to assess bronchodilator activity, this compound has been shown to antagonize contractions induced by agents like acetylcholine (B1216132) or histamine, demonstrating a relaxing effect on airway smooth muscle. ncats.ionih.govnih.gov The potency of this compound in relaxing the tracheal chain has been compared to other bronchodilators like epinephrine and ephedrine in these preparations. nih.gov

In contrast to its effects on the trachea, studies in isolated guinea pig atria and the perfused rabbit heart have indicated that this compound does not significantly increase heart rate or force of contraction. ncats.ionih.gov Furthermore, as mentioned earlier, the perfused rabbit heart model was used to demonstrate that this compound did not induce the release of norepinephrine, unlike ephedrine and tyramine. ncats.ionih.gov These findings in isolated organ preparations support the selective action of this compound on bronchial smooth muscle with minimal direct cardiac stimulant activity at the concentrations studied. ncats.ionih.gov

Table 2: Effects of this compound in Isolated Tissue Preparations

| Tissue Preparation | Observed Effect of this compound | Comparison to Other Agents (where applicable) | Source |

| Guinea Pig Tracheal Chain | Antagonizes acetylcholine or histamine-induced contraction | More potent than ephedrine, less than epinephrine | ncats.ionih.gov |

| Guinea Pig Atria | Did not increase heart rate or force of contraction | In contrast to norepinephrine | ncats.ionih.gov |

| Perfused Rabbit Heart | Failed to release 3H-norepinephrine | Unlike tyramine and ephedrine | ncats.ionih.gov |

Non-Cardiac Effects on Smooth Muscle Physiology

Beyond its effects on bronchial smooth muscle, research in preclinical models has also considered the non-cardiac effects of this compound on smooth muscle physiology. Smooth muscle is found throughout the body in various organ systems, including the gastrointestinal tract, urinary system, and vasculature, where it plays crucial roles in functions like digestion, excretion, and blood pressure regulation. nih.govuomustansiriyah.edu.iq While the primary focus for this compound has been on its bronchodilatory effects mediated by β2 receptors in airway smooth muscle, its selective nature suggests a reduced likelihood of significant effects on smooth muscle types primarily regulated by other adrenergic receptor subtypes, such as the alpha-adrenergic receptors that mediate vasoconstriction in vascular smooth muscle. wikipedia.orgdrugbank.comncats.iogoogle.comnih.govdrugbank.com The lack of significant cardiac effects in isolated heart preparations ncats.ionih.gov further supports a degree of selectivity away from β1 receptors which are predominant in cardiac muscle. nih.gov

Central Nervous System Interaction Mechanisms

Molecular Basis of Central Adrenergic Receptor Stimulation

This compound is a sympathomimetic agent that interacts with the adrenergic system, including receptors within the central nervous system (CNS) patsnap.compatsnap.comdrugbank.com. Unlike its analogue ephedrine, this compound is reported to act primarily as a direct agonist on adrenergic receptors and does not induce the release of norepinephrine drugbank.comwikipedia.orgncats.io. This distinction in mechanism is significant, as ephedrine exerts its CNS stimulant effects partly through the indirect release of norepinephrine drugbank.comwikipedia.org. The N-ethylation of ephedrine is suggested to suppress this indirect sympathomimetic activity while enhancing efficacy at beta-2 adrenoceptors drugbank.com.

Iv. Metabolism and Biotransformation Research of Etafedrine

Enzymatic Pathways of Hepatic Metabolism

The liver is the primary site for the metabolism of many xenobiotics, including sympathomimetic drugs. The enzymatic processes are generally divided into Phase I (functionalization) and Phase II (conjugation) reactions. For compounds like etafedrine (B1671326), Phase I reactions, such as oxidation and demethylation/de-ethylation, are catalyzed by enzyme systems like the cytochrome P450 (CYP) family. Following Phase I, the modified, more polar molecules can undergo Phase II conjugation reactions to facilitate their excretion. While detailed studies on this compound are not extensively available, the metabolic pathways of the structurally similar ephedrine (B3423809) have been investigated, suggesting potential routes for this compound biotransformation. nih.govwikipedia.org

Catechol-O-methyltransferase (COMT) is an enzyme that plays a critical role in the metabolism of catechols, which are compounds containing a dihydroxy-substituted benzene (B151609) ring. nih.gov COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol structure, a process known as O-methylation. nih.gov This is a major pathway for the inactivation of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). nih.gov

This compound and its parent compound, ephedrine, are not catechols as they lack the characteristic two adjacent hydroxyl groups on their phenyl ring. However, a potential metabolic pathway for these compounds involves aromatic hydroxylation, a Phase I reaction catalyzed by cytochrome P450 enzymes. nih.gov This reaction could introduce a hydroxyl group onto the phenyl ring, and subsequent reactions could potentially form a catechol-like metabolite. If such a catechol metabolite of this compound were formed, it would then become a substrate for COMT, leading to its O-methylation and subsequent inactivation and excretion. nih.govnih.gov

Identification and Characterization of this compound Metabolites

Specific studies identifying and characterizing the metabolites of this compound are not widely available in the scientific literature. drugbank.com However, based on the known metabolic pathways of its parent compound, ephedrine, several potential metabolites of this compound can be hypothesized. The primary metabolic reactions for ephedrine include N-demethylation, oxidative deamination, and aromatic hydroxylation. nih.govwikipedia.org

By analogy, this compound could undergo the following biotransformations:

N-de-ethylation: Removal of the ethyl group to yield ephedrine.

N-demethylation: Removal of the methyl group to form N-ethylephedrine's corresponding secondary amine.

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, likely at the para position, to form p-hydroxythis compound.

Oxidative Deamination: This process would lead to the cleavage of the side chain, potentially forming benzoic acid, similar to ephedrine's metabolism. wikipedia.org

The identification of such metabolites would typically require analytical techniques like mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) on samples from human metabolism studies. nih.govnih.gov

Table 1: Potential Metabolites of this compound and Their Metabolic Pathways

| Potential Metabolite | Metabolic Reaction |

|---|---|

| Ephedrine | N-de-ethylation |

| N-ethylnorephedrine | N-demethylation |

| p-hydroxythis compound | Aromatic Hydroxylation |

This table is based on hypothesized pathways analogous to ephedrine metabolism.

Comparative Metabolic Studies with Ephedrine and Related Sympathomimetics

Comparing the metabolic profile of this compound with ephedrine and other sympathomimetics highlights key structural and functional differences. The N-ethylation of ephedrine to form this compound significantly alters its pharmacological properties. nih.gov This structural change suppresses the indirect sympathomimetic activity (release of norepinephrine) that is characteristic of ephedrine and enhances its direct action as a selective beta-2 adrenoceptor agonist. nih.govwikipedia.org

Ephedrine is largely excreted unchanged in the urine (around 60%), with the remainder being metabolized through N-demethylation to norephedrine (B3415761) (phenylpropanolamine), oxidative deamination, and hydroxylation. wikipedia.org Pseudoephedrine, a stereoisomer of ephedrine, is also primarily eliminated unchanged in the urine and is not substantially metabolized. nih.gov

Table 2: Comparative Pharmacokinetic Properties

| Compound | Bioavailability | Half-life | Metabolism | Primary Route of Elimination |

|---|---|---|---|---|

| This compound | Readily absorbed | 3-6 hours drugbank.com | Not fully characterized drugbank.com | Primarily renal drugbank.com |

| Ephedrine | ~88% wikipedia.org | ~6 hours wikipedia.org | Partially metabolized (N-demethylation, deamination) wikipedia.org | Primarily renal (~60% unchanged) wikipedia.org |

| Pseudoephedrine | Readily absorbed | ~6 hours nih.gov | Not substantially metabolized nih.gov | Primarily renal |

V. Structure Activity Relationship Sar Studies of Etafedrine and Its Analogues

Impact of N-Alkylation on Adrenergic Receptor Selectivity and Activity

The degree and nature of alkyl substitution on the amino group of phenylethanolamine compounds significantly influence their affinity and activity at different adrenergic receptor subtypes. In the case of etafedrine (B1671326), which is N-ethylephedrine, the N-alkylation pattern is a key determinant of its selective β2-adrenergic agonist properties.

Research into ephedrine (B3423809) and its analogues demonstrates a distinct trend related to the size of the N-alkyl substituent. While ephedrine itself has a methyl group on the nitrogen, this compound possesses an ethyl group. This modification, specifically N-ethylation, plays a critical role in shifting the pharmacological activity. It has been shown to suppress the indirect sympathomimetic activity (i.e., the release of norepinephrine), which is characteristic of its parent compound, ephedrine. drugbank.com Concurrently, N-ethylation markedly enhances the compound's efficacy at β2-adrenoceptors. drugbank.com

Conversely, studies on the α-adrenergic receptors (α-ARs) reveal that increasing the bulk of the N-alkyl substituent diminishes activity at this receptor subtype. A comparative analysis of compounds with the same (1R,2S) stereochemistry shows a decrease in potency for α-ARs as the N-alkyl group size increases. The rank order of potency at α-ARs is norephedrine (B3415761) (no methyl group) ≥ ephedrine (N-methyl) > N-methylephedrine. researchgate.netdoi.org This suggests that the larger N-ethyl group of this compound further reduces interaction with α-receptors, thereby contributing to its selectivity for β2-receptors. This diminished α-adrenergic activity, combined with enhanced β2-agonism, explains this compound's primary function as a bronchodilator with a reduced pressor effect compared to ephedrine. drugbank.comwikipedia.org

Table 1: Influence of N-Alkylation on Adrenergic Receptor Activity for (1R,2S)-Phenylethanolamines

| Compound | N-Substituent | Relative α-Adrenergic Receptor Potency | Relative β2-Adrenergic Receptor Efficacy |

|---|---|---|---|

| (1R,2S)-Norephedrine | -H | High | Low |

| (1R,2S)-Ephedrine | -CH₃ | Moderate | Moderate |

| (1R,2S)-Etafedrine (N-Ethylephedrine) | -CH₂CH₃ | Low | High drugbank.com |

Elucidation of Key Pharmacophoric Features for β2-Adrenergic Agonism

A pharmacophore is an abstract description of molecular features that are necessary for a drug to recognize and bind to a specific biological target. For selective β2-adrenergic receptor agonists like this compound, a well-defined pharmacophore model has been established. nih.gov This model helps explain why this compound effectively interacts with and activates the β2-receptor, leading to bronchodilation. wikipedia.org

The essential features of the β2-agonist pharmacophore include: nih.gov

Aromatic Ring: A phenyl group, which engages in hydrophobic or pi-stacking interactions within a pocket of the receptor.

Hydrogen-Bond Donor: Typically a hydroxyl group, corresponding to the β-hydroxyl group on the side chain of this compound. This group is crucial for anchoring the ligand to the receptor through a hydrogen bond.

Hydrogen-Bond Acceptor: Another feature within the receptor binding site that can interact with the ligand.

Positive Ionizable Feature: The protonated secondary or tertiary amine in the side chain. At physiological pH, this nitrogen atom is positively charged and forms a critical ionic bond with a negatively charged amino acid residue (e.g., aspartate) in the receptor.

This compound's molecular structure perfectly aligns with these key pharmacophoric features. Its phenyl ring, β-hydroxyl group, and the ethylmethylamino group fit the spatial and electronic requirements for high-affinity binding and activation of the β2-adrenergic receptor. The structural similarity to endogenous catecholamines like adrenaline is the fundamental basis for its pharmacological action. medicoverhospitals.in The N-ethyl group further refines this interaction, enhancing selectivity for the β2-subtype over others.

Table 2: Pharmacophoric Features of this compound for β2-Adrenergic Agonism

| Pharmacophoric Feature | Corresponding Structural Moiety in this compound | Putative Interaction with Receptor |

|---|---|---|

| Aromatic Ring | Phenyl Group | Hydrophobic/Pi-stacking Interaction |

| Hydrogen-Bond Donor | β-Hydroxyl Group (-OH) | Hydrogen Bonding |

| Positive Ionizable Group | Protonated Ethylmethylamino Group | Ionic Bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Class Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. youtube.comyoutube.com While specific QSAR studies focusing exclusively on this compound are not widely published, the principles of QSAR are directly applicable to understanding and predicting the activity of the this compound class of compounds.

A QSAR model for this compound analogues would involve a multi-step process:

Data Set Construction: A series of this compound-like molecules with varying structural modifications (e.g., different N-alkyl groups, substitutions on the phenyl ring) would be synthesized. The biological activity of each compound, such as its binding affinity or functional efficacy at the β2-adrenergic receptor, would be experimentally measured. youtube.com

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties (charge distribution), and hydrophobicity. youtube.com

Model Generation: Using statistical and machine learning methods (e.g., multiple linear regression, random forest, partial least squares), a mathematical equation is developed that links the calculated descriptors (the independent variables) to the observed biological activity (the dependent variable). nih.govyoutube.com

Validation and Prediction: The model is rigorously tested to ensure its statistical significance and predictive power on an external set of compounds not used in model generation. youtube.com

For the this compound class, a QSAR model could identify the key structural properties that maximize β2-agonist activity while minimizing activity at other receptors (like α- or β1-receptors). Such models serve as predictive tools to guide the rational design of new, more potent, and selective bronchodilators, potentially reducing the need for extensive synthesis and testing in the early stages of drug discovery. nih.gov

Stereochemical Influences on Pharmacological Properties

Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology because biological systems, including receptors, are themselves chiral. nih.gov this compound has two chiral centers, meaning it can exist in multiple stereoisomeric forms. The specific stereochemistry of this compound is (1R,2S)-2-[ethyl(methyl)amino]-1-phenyl-1-propanol. wikipedia.org This precise three-dimensional arrangement is fundamental to its pharmacological profile.

SAR studies on the isomers of its parent compound, ephedrine, provide significant insight. These studies have demonstrated that the stereochemical configuration at both the C1 (bearing the hydroxyl group) and C2 (bearing the amino group) carbons dramatically affects adrenergic receptor activity. researchgate.net

Influence of β-Hydroxyl Group Configuration: Research indicates that the orientation of the β-hydroxyl group is important for activity at α-adrenergic receptors. Specifically, isomers with the (1R) configuration, such as (1R,2S)-ephedrine and (1R,2R)-pseudoephedrine, exhibit greater antagonist activity at α-ARs compared to their (1S) counterparts. researchgate.netdoi.org

Since this compound is the N-ethyl derivative of (1R,2S)-ephedrine, its stereochemistry is directly responsible for its characteristic interaction with adrenergic receptors. The (1R,2S) configuration provides the correct spatial orientation of the phenyl ring, hydroxyl group, and amino group to fit optimally into the β2-adrenergic receptor binding site, while being less favorable for α-receptor binding. Any alteration to this stereochemistry would be expected to produce a compound with a significantly different pharmacological profile. nih.gov

Table 3: Stereochemical Configuration and α-Adrenergic Receptor Activity of Ephedrine Isomers

| Isomer | Stereochemical Configuration | Relative α-Adrenergic Receptor Antagonist Activity |

|---|---|---|

| (-)-Ephedrine | (1R, 2S) | High researchgate.netdoi.org |

| (-)-Pseudoephedrine | (1R, 2R) | Highest researchgate.net |

| (+)-Ephedrine | (1S, 2R) | Low researchgate.netdoi.org |

| (+)-Pseudoephedrine | (1S, 2S) | Lowest researchgate.netdoi.org |

Vi. Analytical Methodologies for Research and Characterization of Etafedrine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of Etafedrine (B1671326) from complex mixtures. Its effectiveness lies in the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and related ephedrine-type compounds. Method development often focuses on achieving optimal separation from potential impurities and other active ingredients.

Reversed-phase HPLC is a common approach. A simple, precise, and cost-effective reversed-phase ion-pair HPLC (RP-IP-HPLC) method has been developed for the determination of related compounds like Ephedrine (B3423809) Hydrochloride. mdpi.comresearchgate.net Such methods can be adapted for this compound. Key parameters in HPLC method development include the choice of the stationary phase (column), the composition of the mobile phase, and the detector settings. For instance, a C18 column is frequently used as the stationary phase. nih.govnih.gov

The mobile phase composition is critical for achieving good separation. A typical mobile phase might consist of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. mdpi.comnih.gov For basic compounds like this compound, the pH of the mobile phase is adjusted to ensure the analyte is in a suitable ionic state for good peak shape and retention. Additives such as triethylamine (B128534) may be used to mask silanol (B1196071) groups on the silica-based stationary phase, improving peak symmetry. mdpi.combepls.com Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set to an absorbance maximum for the analyte, often around 210 nm or 206 nm. mdpi.comnih.govnih.gov

Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring parameters like linearity, accuracy, precision, specificity, and robustness are within acceptable limits. mdpi.comresearchgate.net

Table 1: Example HPLC Method Parameters for Ephedrine-type Compounds

| Parameter | Condition | Source |

| Column | CAPCELLPACK C18 MGII (250 x 4.6 mm) | nih.gov |

| Mobile Phase | 50 mM KH₂PO₄-acetonitrile (94:6 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | bepls.com |

| Detection | UV at 210 nm | nih.govnih.gov |

| Injection Volume | 20-50 µL | nih.govbepls.com |

| Linearity Range | 3 ppm (LOD for ephedrine) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the highly sensitive and specific detection of MS. It is a gold-standard method for the confirmation and quantification of many organic compounds, including this compound.

Due to the polar nature and low volatility of this compound, derivatization is typically required before GC analysis. This process converts the polar -OH and -NH groups into less polar, more volatile derivatives, improving chromatographic behavior. Common derivatizing agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA). scielo.brnih.gov For example, a method for a range of amphetamine-related drugs and ephedrines involved derivatization with 2,2,2-trichloroethyl chloroformate. nih.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column, often a non-polar or slightly polar column like a HP-5MS. nih.gov The mass spectrometer, operating in Electron Ionization (EI) mode, fragments the analyte molecules into a unique pattern of ions. scielo.br This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for definitive identification. For quantitative analysis, the instrument is often operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions are monitored, greatly enhancing sensitivity and selectivity. scielo.brnih.gov

Table 2: Typical GC-MS Method Parameters for Ephedrine-type Compounds

| Parameter | Condition | Source |

| Derivatization Agent | Heptafluorobutyric anhydride (HFBA) | nih.gov |

| GC Column | HP-5MS (15-meter capillary) | nih.gov |

| Injection Mode | Splitless | nih.gov |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | scielo.br |

| MS Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | scielo.brnih.gov |

| Limit of Detection | 2-5 ng/mL (for related compounds in plasma) | nih.gov |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. researchgate.netresearchgate.net A ¹H-NMR method has been developed for the quantification of ephedrine alkaloids without complex purification, by identifying characteristic signals that are well-separated from other components. researchgate.netnih.gov For related ephedrine compounds, the proton (H-1) attached to the carbon bearing the hydroxyl group gives a characteristic signal that can be used for quantification. researchgate.netmdpi.com Two-dimensional NMR techniques can further confirm signal assignments and establish connectivity within the molecule. mdpi.com

Infrared (IR) spectroscopy can be used to identify the functional groups present in the this compound molecule, such as the hydroxyl (-OH), amine (-NH-), and aromatic (C-H) groups.

Mass spectrometry (MS), as a standalone technique or coupled with chromatography, is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification. nih.gov

Chiral Analysis and Enantiomeric Separation Techniques

This compound possesses two chiral centers, meaning it can exist as four different stereoisomers (two pairs of enantiomers). Since different stereoisomers can have different biological activities, it is often necessary to separate and quantify them.

Chiral analysis can be performed using chromatographic methods. One approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC or HPLC column. pace.edu For example, L-N-trifluoroacetyl prolyl chloride (L-TPC) has been used as a chiral derivatizing agent for ephedrine enantiomers, forming diastereomers that can be separated by GC-MS. pace.edu

A more direct approach is the use of a chiral stationary phase (CSP) in either GC or HPLC. These columns are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based chiral columns have shown broad enantio-recognition properties for ephedrine analogues in normal-phase HPLC. nih.gov Specialized columns, such as the Lux 3 µm AMP chiral column, have been developed to provide baseline resolution of all four stereoisomers of ephedrine and pseudoephedrine, a technique applicable to this compound. phenomenex.com Ion mobility spectrometry (IMS), a gas-phase separation technique, has also been explored for separating chiral molecules like ephedrine using achiral modifiers. nih.gov

Table 3: Techniques for Chiral Separation of Ephedrine Analogues

| Technique | Method | Source |

| GC-MS | Derivatization with chiral agent (L-TPC) to form diastereomers | pace.edu |

| HPLC | Chiral Stationary Phase (e.g., Lux i-amylose-1) | nih.gov |

| HPLC | Chiral Stationary Phase (e.g., Agilent InfinityLab Poroshell Chiral-CD) | e-nps.or.kr |

| Ion Mobility Spectrometry (IMS) | Gas-phase separation using achiral modifiers | nih.gov |

Development and Validation of Research Reference Standards

The availability of a highly characterized, pure reference standard is a prerequisite for the accurate quantification of this compound. A reference standard is a substance of established purity that is used to calibrate analytical instruments and validate analytical methods.

The development of a reference standard is a rigorous process. It begins with the synthesis or procurement of high-purity material. This candidate material then undergoes comprehensive characterization using a battery of analytical tests to confirm its identity and determine its purity. These tests typically include HPLC for purity assessment, MS for structural confirmation, NMR for definitive structural elucidation, and elemental analysis to confirm the chemical formula.

Organizations like the United States Pharmacopeia (USP) provide official reference standards. The USP establishes documentary standards (monographs) that outline the analytical procedures and acceptance criteria for a given substance. sigmaaldrich.com The physical reference standard is then qualified against these procedures. The validation process ensures that the analytical methods used for characterization are suitable for their intended purpose, covering aspects like accuracy, precision, specificity, and linearity. mdpi.comresearchgate.net For a compound like this compound, a reference standard, such as this compound Hydrochloride, would be essential for any quantitative research or quality control application. cymitquimica.comscbt.com

Vii. Future Directions in Etafedrine Research

Exploration of Novel Synthetic Routes and Stereoselective Synthesis

The synthesis of phenylethanolamine compounds like Etafedrine (B1671326), which possesses two chiral centers, presents a significant challenge in achieving high stereochemical purity. Traditional chemical syntheses can be lengthy, require multiple steps, and often utilize harsh reagents or expensive metal catalysts. researchgate.net Consequently, modern research is increasingly focused on developing more efficient, environmentally friendly, and highly selective synthetic methodologies.

A particularly promising area is the use of biocatalysis. Researchers have successfully designed two-step biocatalytic sequences to produce analogs of nor(pseudo)ephedrine with specific stereochemistry. researchgate.netunife.it These processes often involve an initial carboligation step, for instance, using an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) to create the (S)-arylacetylcarbinol intermediate. researchgate.net This is followed by a stereoselective transamination step mediated by an amine transaminase (ATA) enzyme. researchgate.netunife.it The choice of an (S)- or (R)-selective ATA determines the final diastereomer produced, allowing for precise control over the stereochemistry of the product. unife.it This enzymatic cascade approach paves the way for greener production methods for these important chemical building blocks. unife.it

These biocatalytic methods are being explored to generate diversity not only at the phenyl ring but also at the N-group of Ephedra-type alkaloids, which would be directly applicable to the synthesis of this compound (N-ethylephedrine) and its novel derivatives. nih.gov The development of methods for the chiral separation and analysis of ephedrine (B3423809) stereoisomers, such as supercritical fluid chromatography, is also crucial for verifying the success of these synthetic pathways and for drug profiling.

| Enzyme/Catalyst Type | Role in Synthesis | Example Application |

| Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) | Catalyzes benzoin-type condensation to form (S)-arylacetylcarbinol intermediates. researchgate.net | First step in a bi-enzymatic synthesis of (1S)-nor(pseudo)ephedrine analogues. researchgate.netunife.it |

| Amine Transaminase (ATA) | Converts α-hydroxyketone intermediates into the final 1,2-aminoalcohol product. unife.it | Second step in the sequence; choice of (S)- or (R)-selective ATA controls the final stereochemistry. unife.it |

| Pyruvate (B1213749) Decarboxylases (PDCs) | Carboligase used in combination with transaminases to produce nor(pseudo)ephedrine isomers. nih.gov | Biocatalytic synthesis of synthetic Ephedra-type alkaloids. nih.gov |

| Acetohydroxyacid Synthases (AHASs) | Carboligase used in combination with transaminases to produce nor(pseudo)ephedrine isomers. nih.gov | Biocatalytic synthesis of synthetic Ephedra-type alkaloids. nih.gov |

Advanced Mechanistic Studies in Complex Biological Systems (excluding human clinical models)

The established mechanism of this compound involves its action as a selective β2-adrenergic receptor agonist, which underlies its bronchodilator effects. wikipedia.orgdrugbank.com Unlike its parent compound, ephedrine, this compound does not appear to induce the release of norepinephrine (B1679862). wikipedia.org This distinction is significant and warrants deeper investigation through advanced mechanistic studies in non-human biological systems.

Future research could employ cell-based assays using cloned and stably expressed human receptor subtypes in host cells (e.g., HEK293 or CHO cells) to meticulously characterize this compound's binding affinities and functional activities across the full spectrum of adrenergic receptors (α1, α2, and β subtypes). Studies on related phenethylamines like synephrine (B1677852) and β-phenethylamine have utilized such systems to reveal nuanced interactions, such as antagonist activity at α-adrenergic subtypes. researchgate.net Similar investigations for this compound could uncover previously unknown receptor interactions.

Furthermore, studies in animal models, such as mice, can provide insight into the broader physiological and behavioral effects mediated by its specific receptor profile. Research on other phenethylamine (B48288) analogs has shown that structural modifications can lead to a wide range of behavioral outcomes, including changes in locomotor activity and stereotypy, which are modulated by the catecholaminergic system. Investigating this compound within such models, potentially using techniques like in vivo microdialysis in specific brain regions, could elucidate its downstream effects on neurotransmitter systems beyond simple adrenergic agonism, providing a more complete picture of its pharmacological influence in a complex biological system.

Application of Computational Chemistry and Molecular Modeling to Receptor Binding and Ligand Design

Computational chemistry provides powerful in silico tools for accelerating drug discovery and understanding molecular interactions at an atomic level. nih.gov These methods are highly applicable to future research on this compound. Molecular docking simulations can be used to model the binding of this compound to its primary target, the β2-adrenergic receptor. nih.gov Such studies can predict the most stable binding orientation and calculate binding affinities, offering insights into the key amino acid residues and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.govmdpi.com

This computational approach can guide the rational design of novel this compound analogs with improved properties. By analyzing the modeled binding pose, researchers can hypothesize specific structural modifications to enhance binding affinity or selectivity for the β2-adrenergic receptor over other receptor subtypes. nih.gov Algorithms like ReFlex, which account for the flexibility of amino acid side chains within the receptor's active site, can generate novel chemical structures that might not be discovered through traditional design methods.

Molecular dynamics (MD) simulations can further refine these models by providing a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding and the conformational changes induced in the receptor upon ligand binding. mdpi.com This computational framework, from initial docking to advanced dynamic simulations, offers a rapid and cost-effective strategy to screen new ligand candidates and prioritize them for chemical synthesis and subsequent biological testing. nih.gov

| Computational Technique | Application in this compound Research | Potential Outcome |

| Molecular Docking | Predict the binding pose and affinity of this compound at the β2-adrenergic receptor. nih.gov | Identification of key interacting amino acid residues; a structural basis for its selectivity. nih.gov |

| De Novo Ligand Design | Generate novel molecular structures hypothesized to bind to the target receptor active site. | Discovery of new this compound analogs with potentially enhanced potency or selectivity. |

| Molecular Dynamics (MD) Simulation | Simulate the conformational flexibility and stability of the this compound-receptor complex over time. mdpi.com | Deeper insight into the stability of binding and the mechanism of receptor activation. mdpi.com |

| Protein-Ligand Interaction Fingerprint (PLIF) | Analyze and compare the interaction patterns of various ligands with the target receptor. mdpi.com | A systematic comparison of how this compound and its analogs interact with the receptor, guiding design choices. mdpi.com |

Investigation of Unexplored Biological Activities and Interactions within the Phenethylamine Class

The phenethylamine scaffold is the basis for a vast number of biologically active compounds, and it is likely that this compound possesses activities beyond its known role as a β2-agonist. Future research should investigate these unexplored biological activities and its interactions within this broad chemical class.

Given that structurally related compounds like 1R,2S-norephedrine and β-phenethylamine exhibit antagonist effects at α-adrenergic receptors, a systematic investigation of this compound's activity at these and other receptor systems (e.g., serotonin, dopamine) is warranted. researchgate.net Such studies could reveal a more complex pharmacological profile and potentially identify new therapeutic applications.

Furthermore, the potential for drug-drug interactions involving phenethylamines is a significant area for research. Studies on other novel phenethylamines suggest that interactions can occur at the level of metabolic enzymes (like monoamine oxidases) and monoamine transporters. Investigating the metabolic pathways of this compound and its potential to inhibit or induce key cytochrome P450 enzymes or interact with neurotransmitter transporters is crucial. Behavioral studies in animal models have also demonstrated that the effects of phenethylamines can be significantly altered by drugs that modulate catecholamine activity, highlighting the potential for pharmacodynamic interactions. A thorough examination of these aspects would provide a more comprehensive understanding of this compound's place within the diverse class of phenethylamines.

Q & A

Q. How can researchers determine the purity of Etafedrine in experimental samples?

To quantify purity, use high-performance liquid chromatography (HPLC) with a UV-Vis detector, comparing retention times and peak areas against certified reference standards. Validate the method using spike-recovery experiments in relevant matrices (e.g., biological fluids). For structural confirmation, pair this with nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) .

Q. What are the primary pharmacological targets of this compound?

Conduct in vitro competitive binding assays using radiolabeled ligands (e.g., for adrenergic receptors). Pair with functional assays (e.g., cAMP modulation in transfected cell lines) to confirm agonist/antagonist activity. Cross-validate findings using knockout animal models to assess behavioral or physiological responses .

Q. What standard protocols exist for synthesizing this compound?

Review synthetic routes in peer-reviewed literature, prioritizing methods with high yields (>80%) and minimal byproducts. Optimize reaction conditions (e.g., solvent, temperature) using design-of-experiments (DoE) frameworks. Confirm product identity via Fourier-transform infrared spectroscopy (FTIR) and X-ray crystallography .

Q. How can this compound be quantified in biological matrices like plasma or urine?

Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol with stable isotope-labeled internal standards. Validate sensitivity (limit of detection <1 ng/mL), specificity (no interference from metabolites), and linearity (R² >0.99) across expected concentration ranges .

Q. What ethical considerations apply to human studies involving this compound?

Submit protocols to institutional review boards (IRBs), detailing informed consent processes, risk mitigation for cardiovascular side effects, and data anonymization. Include exclusion criteria for participants with hypertension or arrhythmias .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across species be resolved?

Perform a systematic meta-analysis of existing studies, stratifying by species, dose, and administration route. Conduct controlled in vivo studies comparing metabolic pathways (e.g., cytochrome P450 activity) using liver microsomes or hepatocyte models. Address interspecies differences via allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .

Q. What experimental designs are optimal for assessing this compound’s endocrine-disrupting potential?

Follow OECD Test No. 407 (28-day repeated dose toxicity) and No. 443 (extended one-generation reproduction study). Include endpoints like serum hormone levels (e.g., cortisol, adrenaline), histopathology of endocrine organs, and transcriptomic analysis of steroidogenesis pathways. Use positive controls (e.g., known endocrine disruptors) to validate assay sensitivity .

Q. How can researchers evaluate neuroadaptive changes from prolonged this compound exposure?

Design longitudinal rodent studies with behavioral assays (e.g., open-field tests for anxiety, rotarod for motor function). Combine with molecular profiling (e.g., RNA-seq of dopaminergic pathways) and immunohistochemistry for synaptic plasticity markers (e.g., BDNF, c-Fos). Ensure blinding and randomization to reduce bias .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Implement quality-by-design (QbD) principles, monitoring critical process parameters (CPPs) like reaction pH and mixing efficiency. Use orthogonal analytical methods (e.g., differential scanning calorimetry for crystallinity, dynamic vapor sorption for stability). Share raw data via open-access repositories to enable cross-lab validation .

Q. How should researchers address contradictory findings in this compound’s metabolite profiles?

Perform a blinded re-analysis of raw chromatographic data from conflicting studies, using consensus libraries (e.g., NIST MS Database). Compare extraction protocols (e.g., solid-phase vs. liquid-liquid) and ionization techniques (ESI vs. APCI). Publish negative results and methodological details to clarify discrepancies .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.